Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the class of naphthyridine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its bioactive properties. The compound is characterized by its unique molecular structure, which includes a naphthyridine ring system and various functional groups that contribute to its reactivity and biological activity.
This compound can be synthesized through various chemical methods and is available from multiple suppliers, including Matrix Scientific and Avantor. It has been referenced in patents and scientific literature, highlighting its significance in research and development within the field of medicinal chemistry .
Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is classified as:
The synthesis of ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may involve reagents such as aldehydes, ketones, and various catalysts to facilitate the reactions. Specific conditions like temperature and pH are carefully controlled to optimize yield and purity.
The molecular structure of ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate features:
Key structural data includes:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets.
Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate can participate in various chemical reactions including:
The reaction conditions (solvent type, temperature, concentration) are critical for controlling the outcomes and selectivity of these reactions.
The mechanism of action for ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit activity against specific targets involved in disease processes, suggesting potential therapeutic applications.
Key physical properties include:
Chemical properties include:
Relevant data such as melting point and boiling point were not specified in the search results but are essential for practical applications.
Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in ongoing research efforts aimed at discovering new therapeutic agents.
The 1,8-naphthyridine nucleus provides a template for systematic structural diversification. Atom numbering follows IUPAC conventions, with positions 1, 4, and 8 being nitrogen atoms in the parent structure. Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate features four key modifications:
Table 1: Structural Features of Key 1,8-Naphthyridine Analogues
Compound Name | R₁ (Position 1) | R₃ (Position 3) | R₄ (Position 4) | R₇ (Position 7) |
---|---|---|---|---|
Parent 1,8-Naphthyridine | H | H | H | H |
Nalidixic Acid | Ethyl | COOH | O | CH₃ |
Target Compound (1253791-02-4) | Phenyl | COOEt | OH | CH₃ |
The SMILES notation (CCOC(=O)C₁=C(C₂=C(N=C(C=C₂)C)N(C₁=O)C₃=CC=CC=C₃)O) encodes this topology, confirming the carbonyl linkage at C3 and the N-phenyl group at N1 [4]. Crystallographic studies of related hexahydroquinoline carboxylates reveal planarity in the pyridone ring and non-coplanar substituents, which influence packing efficiency and solubility [6].
The therapeutic evolution of 1,8-naphthyridines began with nalidixic acid (1962), a first-generation quinolone antibiotic targeting DNA gyrase. Despite its withdrawal due to toxicity, it established the 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid motif as a critical pharmacophore for antimicrobial activity [8]. Subsequent generations incorporated:
Table 2: Milestones in 1,8-Naphthyridine Drug Development
Era | Representative Agent | Key Structural Innovations | Therapeutic Application |
---|---|---|---|
1960s | Nalidixic Acid | 1-Ethyl-7-methyl-4-oxo-core | Urinary Tract Infections |
1980–2000s | Enoxacin/Gemifloxacin | 6-Fluoro; C7-piperazine/pyrrolidine | Respiratory/Gastrointestinal Infections |
2010s–Present | Target Compound (1253791-02-4) | 1-Phenyl; 4-hydroxy; 3-ethoxycarbonyl | Investigational Antiviral/Antimicrobial |
The shift toward N1-aryl substitutions (e.g., phenyl in 1253791-02-4) emerged from HIV integrase inhibitor research, where bulky aryl groups improved efficacy against drug-resistant mutants by exploiting alternative binding pockets . Modifications at C3 (ester vs. carboxylic acid) further diversified bioavailability profiles, as esters serve as prodrugs to enhance membrane permeability [5] [8].
Substituent patterns dictate electronic, steric, and hydrogen-bonding properties that modulate target engagement. For Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate, each group contributes distinct effects:
- N1-Phenyl Group:
Introduces steric bulk and π-electron density, promoting stacking interactions with aromatic residues in enzyme active sites (e.g., HIV integrase catalytic domain). This contrasts with smaller alkyl groups (ethyl/cyclopropyl) in classical antibiotics and enhances potency against resistant phenotypes .
- C3 Ethoxycarbonyl Moiety:
Serves as a hydrogen-bond acceptor while offering metabolic stability over carboxylic acids. In RNase H inhibitors, analogous esters improved cellular uptake without sacrificing metal-chelating capacity [5].
- C4-Hydroxyl Group:
Enables tautomerization to a lactim form, facilitating coordination with divalent metal ions (Mg²⁺, Mn²⁺) in enzymatic active sites. Studies on HIV integrase inhibitors confirm that C4-OH derivatives achieve single-digit nanomolar IC₅₀ values by mimicking viral DNA's catalytic deoxycytidine .
- C7-Methyl Substituent:
Modulates electron density in the ring system and enhances lipophilicity. In nalidixic acid analogues, C7-methyl groups improved Gram-negative coverage by optimizing passive diffusion [8].
Table 3: Bioactivity Impacts of Substituents in 1,8-Naphthyridines
Position | Substituent in 1253791-02-4 | Electronic Effect | Role in Target Binding |
---|---|---|---|
N1 | Phenyl | Electron-withdrawing | π-Stacking with enzyme pocket residues |
C3 | -COOEt | Moderate acceptor | H-bonding; Mg²⁺ chelation assistance |
C4 | OH | Strong donor/acceptor | Mg²⁺ chelation; tautomerism for ionic binding |
C7 | CH₃ | Electron-donating | Lipophilicity enhancement; steric occlusion |
Structure–activity relationship (SAR) studies demonstrate that C4-amino/hydroxy analogues exhibit 10-fold greater potency than unsubstituted derivatives in HIV integrase inhibition, attributable to enhanced metal chelation . Similarly, replacing C3-carboxamides with esters balances potency and solubility, a strategy leveraged in prodrug design for overcoming pharmacokinetic limitations [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: